3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Catalog No.
S788242
CAS No.
214360-45-9
M.F
C12H14BNO2
M. Wt
215.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitri...

CAS Number

214360-45-9

Product Name

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Molecular Formula

C12H14BNO2

Molecular Weight

215.06 g/mol

InChI

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,8-9H2,1-2H3

InChI Key

RTYUBKQTFNAFQC-UHFFFAOYSA-N

SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N

The exact mass of the compound 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a highly stable, atom-economical neopentyl glycol boronic ester utilized for the transfer of the 3-cyanophenyl motif in Suzuki-Miyaura cross-coupling reactions. Featuring a 5,5-dimethyl-1,3,2-dioxaborinane ring, this reagent is specifically engineered to overcome the stoichiometric inconsistencies of free boronic acids while offering distinct kinetic advantages over ubiquitous pinacol (BPin) esters. It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials where precise stoichiometry, high reactivity under mild or base-free conditions, and robust shelf-stability are required for scalable manufacturing [1].

Substituting this neopentyl glycol ester with the generic 3-cyanophenylboronic acid introduces severe process variability due to the free acid's propensity to undergo spontaneous dehydration into boroxines, which distorts active reagent stoichiometry and complicates precise mass dosing in large-scale synthesis [1]. Conversely, substituting with the 3-cyanophenyl pinacol (BPin) ester resolves the stability issue but significantly depresses the transmetalation rate—often requiring harsher conditions or extended reaction times to achieve comparable yields [2]. Furthermore, the BPin ester carries higher molecular mass, reducing overall atom economy. Procuring the neopentyl glycol ester ensures a predictable monomeric state while maintaining superior transmetalation kinetics, directly impacting cycle times and catalyst turnover in sensitive coupling protocols.

Accelerated Transmetalation Kinetics in Cross-Coupling

In base-free or mild Suzuki-Miyaura protocols, the transmetalation step is often rate-limiting. Studies on the transmetalation of neutral boronic esters with Ar-Pd-OH complexes demonstrate that neopentyl glycol esters undergo transmetalation substantially faster than their pinacol (BPin) counterparts. Specifically, class-level data shows the neopentyl glycol ester achieves complete transmetalation in under 2 minutes, whereas the equivalent pinacol ester requires approximately 1.5 hours [1].

Evidence DimensionTransmetalation completion time
Target Compound Data< 2 minutes
Comparator Or BaselinePinacol (BPin) ester (~1.5 hours)
Quantified Difference>45-fold acceleration in transmetalation rate
ConditionsBase-free transmetalation with Ar-Pd-OH complexes

Accelerated transmetalation reduces overall batch cycle times and minimizes the risk of catalyst deactivation or substrate degradation in sensitive syntheses.

Stoichiometric Precision via Boroxine Resistance

Free boronic acids are notorious for undergoing spontaneous, variable dehydration to form boroxine trimers, which distorts the active molar mass. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is locked in a stable monomeric ester form, eliminating the mass equivalence error typical of handling free 3-cyanophenylboronic acid under ambient process conditions [1].

Evidence DimensionMonomeric purity and mass equivalence error
Target Compound Data100% stable monomeric ester (0% mass error)
Comparator Or BaselineFree 3-cyanophenylboronic acid (variable mass error due to boroxine mixtures)
Quantified DifferenceElimination of stoichiometric variability
ConditionsAmbient storage and standard mass-based dosing

Ensures exact molar equivalents are added to catalytic reactions, preventing yield fluctuations and eliminating the need for pre-reaction assaying or azeotropic drying.

Improved Atom Economy Relative to BPin Esters

For large-scale procurement, mass efficiency directly impacts cost and waste generation. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a molecular weight of 215.06 g/mol, compared to 229.09 g/mol for the ubiquitous 3-cyanophenylboronic acid pinacol ester . This represents a ~6.1% reduction in reagent mass required per mole of active 3-cyanophenyl group transferred, improving the Process Mass Intensity (PMI) of the coupling step.

Evidence DimensionMolecular weight and reagent mass efficiency
Target Compound Data215.06 g/mol
Comparator Or Baseline3-Cyanophenylboronic acid pinacol ester (229.09 g/mol)
Quantified Difference6.1% reduction in required raw material mass per mole
ConditionsProcurement and mass balance calculations for multi-kilogram scale-up

Reduces raw material mass requirements and minimizes the organic waste footprint generated by the cleaved diol byproduct during large-scale manufacturing.

Enhanced Reactivity in Anhydrous Coupling Environments

In specialized anhydrous Suzuki-Miyaura couplings—often required for water-sensitive electrophiles—pinacol esters can exhibit sluggish reactivity, and free boronic acids suffer from poor solubility. Neopentyl glycol boronic esters provide an optimal balance, achieving up to 100x faster transmetalation rates compared to the least reactive pinacol esters in specialized conditions, driven by their unique steric profile [1].

Evidence DimensionRelative reaction rate in specialized/anhydrous conditions
Target Compound DataOptimal balance of stability and high reactivity (up to 100x faster)
Comparator Or BaselinePinacol esters (least reactive, sluggish kinetics)
Quantified DifferenceUp to 100-fold rate acceleration
ConditionsAnhydrous Suzuki-Miyaura couplings or specialized base environments

Enables the use of milder, anhydrous reaction conditions that would otherwise fail or stall with conventional boron sources, expanding the accessible chemical space for sensitive substrates.

API Synthesis Requiring Base-Free Suzuki Couplings

In the synthesis of base-sensitive pharmaceutical intermediates, the use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile allows for rapid transmetalation without the need for harsh inorganic bases. Its superior kinetics compared to BPin esters ensure high yields while preventing base-catalyzed side reactions such as epimerization or degradation of sensitive functional groups [1].

High-Throughput Screening and Automated Synthesis

The compound's resistance to boroxine formation guarantees precise stoichiometric dosing, making it an ideal candidate for automated liquid or solid dispensing systems in high-throughput medicinal chemistry. Unlike the free boronic acid, which suffers from unpredictable monomer/trimer ratios, this neopentyl ester ensures reproducible well-to-well reaction outcomes[2].

Large-Scale Commercial Manufacturing of Cyanobiphenyl Derivatives

For the industrial scale-up of cyanobiphenyl-containing advanced materials (e.g., liquid crystals or OLED precursors), the improved atom economy and highly crystalline nature of the neopentyl glycol ester provide tangible cost and handling benefits. The lower molecular weight relative to the pinacol ester reduces both the mass of raw material required and the volume of diol byproduct generated.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Dates

Last modified: 08-15-2023

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